6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the propionylamino group: This can be done through amide bond formation using propionyl chloride and an amine.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Biochemistry: May be used as a probe or inhibitor in biochemical studies.
Medicine
Therapeutics: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Chemical Industry: Used in the production of specialty chemicals and intermediates.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Thiophene derivatives: Compounds with thiophene rings but lacking the benzene fusion.
Carboxamide derivatives: Compounds with similar carboxamide functional groups but different core structures.
Uniqueness
The uniqueness of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H30N2O2S |
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Molecular Weight |
398.6 g/mol |
IUPAC Name |
6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26) |
InChI Key |
PASIFSDYHPUZOO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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